molecular formula C14H13N3O2 B11072585 2-[(3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile

2-[(3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile

Cat. No.: B11072585
M. Wt: 255.27 g/mol
InChI Key: OYGOCOVQYGJSNQ-UHFFFAOYSA-N
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Description

2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE is a heterocyclic compound that features a pyrimidine ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE typically involves the condensation of 3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidine with a benzonitrile derivative. The reaction is often carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the discovery of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[3,6-DIMETHYL-2,4-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL]METHYL}BENZONITRILE: A similar compound with a purine ring instead of a pyrimidine ring.

    2-{[3,6-DIMETHYL-2,4-DIOXO-1,2,3,6-TETRAHYDRO-1H-PYRIMIDIN-1-YL]METHYL}BENZONITRILE: Another derivative with slight modifications to the pyrimidine ring.

Uniqueness

The uniqueness of 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzonitrile moiety allows for versatile applications and interactions that are not observed in other similar compounds.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-[(3,6-dimethyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C14H13N3O2/c1-10-7-13(18)16(2)14(19)17(10)9-12-6-4-3-5-11(12)8-15/h3-7H,9H2,1-2H3

InChI Key

OYGOCOVQYGJSNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2C#N)C

Origin of Product

United States

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